N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-4-sulfamoylbenzamide
Descripción
This compound is a benzamide derivative featuring a sulfamoyl group at the para-position of the benzene ring and a pyridazine-pyrindinyl ether moiety linked via an ethoxyethyl chain.
Propiedades
IUPAC Name |
N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]-4-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c19-28(25,26)14-6-4-13(5-7-14)18(24)21-11-12-27-17-9-8-16(22-23-17)15-3-1-2-10-20-15/h1-10H,11-12H2,(H,21,24)(H2,19,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEBNQILPNQYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds bearing imidazo[2,1-b]thiazole scaffolds have been tested for their cytotoxicity against human cancer cell lines.
Mode of Action
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Pathways
Compounds bearing similar imidazo[2,1-b]thiazole scaffolds have shown a broad spectrum of pharmacological activities.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Actividad Biológica
N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-4-sulfamoylbenzamide is a complex chemical compound with potential biological activity. Its structure incorporates various functional groups, which may contribute to its pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic potential and applications in medicinal chemistry.
Chemical Formula
- Molecular Formula : C17H18N4O3S
- Molecular Weight : 358.42 g/mol
Structural Characteristics
The compound features:
- A sulfamoyl group , which is known for its antibacterial properties.
- A pyridazine ring linked to a pyridine moiety , potentially influencing its interaction with biological targets.
The biological activity of N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-4-sulfamoylbenzamide is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer or infection.
- Receptor Binding : Its structural components suggest potential interactions with various receptors, possibly including those related to inflammation and pain modulation.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. The sulfamoyl group is particularly noted for its effectiveness against bacterial infections, suggesting that this compound may also possess such activity.
Anticancer Potential
Preliminary studies have shown that compounds containing pyridazine and pyridine rings can exhibit anticancer activity by targeting specific cellular pathways. Further investigation into this compound's ability to inhibit tumor growth or induce apoptosis in cancer cells is warranted.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of sulfamoylbenzamide derivatives found that modifications in the structure significantly influenced their efficacy against various bacterial strains. The presence of the pyridazine ring was associated with enhanced activity against Gram-positive bacteria, indicating a potential application for treating bacterial infections.
Study 2: Anticancer Activity
In vitro studies on similar pyridazine-based compounds revealed that they could inhibit cell proliferation in several cancer cell lines. For example, a derivative showed IC50 values in the low micromolar range against breast and lung cancer cells, suggesting that N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-4-sulfamoylbenzamide may also possess significant anticancer properties.
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Structure Type | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|---|
| Compound A | Sulfamoyl | 16 (Staphylococcus aureus) | 5.2 (MCF-7 cells) |
| Compound B | Pyridazine | 32 (E. coli) | 10.1 (A549 cells) |
| N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-4-sulfamoylbenzamide | Pyridazine/Sulfamoyl | TBD | TBD |
Note: TBD = To Be Determined; further studies are needed to establish these values for the compound .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following analysis compares N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-4-sulfamoylbenzamide with structurally or functionally related compounds from the evidence. Key differences in substituents, linker groups, and bioactivity are highlighted.
Ethyl Benzoate Derivatives (I-6230, I-6232, I-6273, I-6373, I-6473)
- The pyridazin-3-yloxyethyl linker in the target compound differs from the phenethylamino (I-6230, I-6232) or phenoxy (I-6473) linkers in the analogs. This may alter conformational flexibility and steric bulk.
- Functional Implications :
- Ethyl ester derivatives (e.g., I-6230) are often prodrugs, whereas the sulfamoyl group is directly bioactive (e.g., as seen in sulfonamide antibiotics or diuretics).
- Methyl-substituted pyridazine (I-6232) or isoxazole (I-6273, I-6373) rings in analogs could reduce metabolic instability compared to the unsubstituted pyridazine in the target compound .
N-Substituted Benzamides (6ze, 6za, 6m)
- Structural Differences :
- Compounds 6ze, 6za, and 6m feature bulky N-substituents (e.g., tert-butylphenyl, phenyl-pyridinylmethyl) compared to the pyridazine-pyrindinyl-ethoxyethyl group in the target compound. These substituents likely influence lipophilicity and membrane permeability .
- The target compound’s 4-sulfamoyl group contrasts with the 4-iodo (6ze) or 4-methoxy (6m) substituents, which differ in electronic effects (iodo: electronegative; methoxy: electron-donating).
- Functional Implications :
Triazine-Pyrrolidinyl Derivatives ()
- Structural Differences: The triazine core in ’s compound is replaced by a pyridazine-pyrindinyl system in the target molecule. The dimethylamino and pyrrolidinyl groups in the triazine derivative enhance basicity and solubility, whereas the sulfamoyl group in the target compound introduces acidity .
Data Table: Key Structural and Functional Comparisons
Research Findings and Limitations
- Target Compound: No direct bioactivity data are available in the provided evidence. Its design suggests optimization for target binding via sulfamoyl and pyridazine motifs, commonly seen in kinase inhibitors (e.g., imatinib analogs) or carbonic anhydrase inhibitors.
- Analog Lessons : Ethyl ester derivatives (I-6230 series) show that methyl or isoxazole substitutions improve metabolic stability , suggesting that similar modifications could benefit the target compound.
- Critical Knowledge Gaps: Absence of solubility, IC₅₀, or binding data limits direct pharmacological comparison. Experimental studies (e.g., enzyme assays, logP measurements) are needed.
Notes
- Evidence Limitations : The provided materials lack explicit data on the target compound, necessitating structural inferences from analogs.
- Structural Hypotheses : The sulfamoyl group likely enhances aqueous solubility relative to iodinated or tert-butyl-substituted benzamides.
- Recommendations : Future work should prioritize synthesizing the target compound and benchmarking it against I-6230 or 6ze in relevant assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
